2-Methylbenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-6-4-2-3-5-7(6)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFVNJHIVAPTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379525 | |

| Record name | 2-Methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13630-19-8 | |

| Record name | 1-Methyl-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13630-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbenzotrifluoride (CAS 13630-19-8)

Abstract

This technical guide provides a comprehensive overview of 2-Methylbenzotrifluoride (CAS 13630-19-8), a pivotal fluorinated aromatic compound. Known alternatively as 2-(Trifluoromethyl)toluene or α,α,α-Trifluoro-o-xylene, this molecule is a cornerstone intermediate in the synthesis of complex pharmaceuticals and advanced agrochemicals.[1][2] Its unique physicochemical properties, imparted by the juxtaposition of a methyl group and a trifluoromethyl group on a benzene ring, offer enhanced stability, lipophilicity, and specific reactivity.[3] This document serves as a critical resource for researchers, chemists, and drug development professionals, detailing the compound's core properties, reactivity, synthesis, applications, and safety protocols to facilitate its effective and safe utilization in advanced scientific endeavors.

Introduction: The Strategic Importance of Fluorination

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating biological activity, metabolic stability, and pharmacokinetic profiles. The trifluoromethyl group (-CF₃) is particularly valued for its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation.[3] this compound emerges as a premier building block in this context. It provides a scaffold where the activating, ortho-para directing methyl group and the deactivating, meta-directing trifluoromethyl group create a unique electronic and steric environment. This inherent tension in its electronic nature is not a limitation but rather a gateway to selective chemical transformations, making it an indispensable intermediate for creating high-value, specialized molecules.[2]

Physicochemical and Spectral Identity

Accurate identification and characterization are fundamental to the successful application of any chemical intermediate. This compound is a colorless to light yellow liquid under standard conditions, and its identity is confirmed through a combination of physical constants and spectral analysis.[1]

Core Physicochemical Properties

The essential physical and chemical data for this compound are summarized in the table below, providing a quick reference for experimental planning and process design.

| Property | Value | Source(s) |

| CAS Number | 13630-19-8 | [1][4] |

| Molecular Formula | C₈H₇F₃ | [1][5] |

| Molecular Weight | 160.14 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 125-126 °C | [1][4][6] |

| Density | 1.17 - 1.174 g/cm³ at 20°C | [1][6] |

| Refractive Index (n20/D) | 1.435 - 1.440 | [1][4][6] |

| Flash Point | 26 °C | |

| Purity (Typical) | >98.0% (GC) | [1] |

| Synonyms | 2-(Trifluoromethyl)toluene, α,α,α-Trifluoro-o-xylene | [1][2] |

Structural Confirmation: Spectral Data

The molecular structure of this compound is unequivocally confirmed by standard spectroscopic methods. While raw spectra are curated in databases, the expected signatures are key for quality control.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton spectrum will exhibit a singlet for the methyl (-CH₃) protons and a complex multiplet pattern in the aromatic region corresponding to the four protons on the benzene ring.

-

¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the trifluoromethyl carbon (split into a quartet by the fluorine atoms), and the six aromatic carbons.

-

¹⁹F NMR: The fluorine spectrum will display a sharp singlet, confirming the presence of a single trifluoromethyl environment.

-

-

Mass Spectrometry (MS): Mass analysis will show a molecular ion peak (M⁺) at m/z 160, corresponding to the molecular weight of the compound.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands in the 1300-1100 cm⁻¹ region, which are indicative of C-F stretching vibrations of the -CF₃ group. Aromatic C-H and C=C stretching bands will also be prominent.

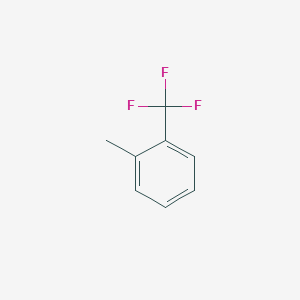

Caption: Molecular structure of this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is governed by the interplay between the electron-donating methyl group (-CH₃) and the powerfully electron-withdrawing trifluoromethyl group (-CF₃).[2]

-

Electrophilic Aromatic Substitution: The -CH₃ group is activating and directs incoming electrophiles to the ortho and para positions (positions 3, 5, and 7 relative to it). Conversely, the -CF₃ group is strongly deactivating and a meta-director (directing to positions 4 and 6 relative to it). This creates a complex reactivity map. The positions para to the methyl group (position 5) and ortho to the methyl group (position 3) are the most activated sites for electrophilic attack, such as nitration or halogenation. The precise outcome often depends on the reaction conditions and the steric bulk of the electrophile.[2]

-

Oxidation: The methyl group can be oxidized under specific conditions to form 2-(trifluoromethyl)benzoic acid, another valuable synthetic intermediate.[2]

-

Stability: The trifluoromethyl group enhances the overall chemical stability of the molecule.[1] It is highly resistant to both acidic and basic conditions, allowing for a broad range of subsequent chemical modifications on other parts of the molecule without degrading the -CF₃ moiety.

Synthesis Pathways and Considerations

The commercial production of this compound can be achieved through several strategic routes. The choice of pathway is typically dictated by the availability of starting materials, cost, and desired purity.

Caption: Generalized synthesis workflow for this compound.

Common synthetic strategies include:

-

Nitration of Benzotrifluoride: A foundational approach involves the nitration of benzotrifluoride, which can then be processed through several steps to introduce the methyl group and arrive at the desired product.[2]

-

Fluorination Reactions: Introducing the trifluoromethyl group can be achieved via various fluorination techniques applied to a corresponding toluene derivative.[2]

-

Substitution Reactions: Friedel-Crafts alkylation or acylation methods can also be employed to construct the target molecule from simpler precursors.[2]

Each of these routes requires careful control of reaction conditions to manage isomer formation and maximize the yield of the desired 2-methyl isomer.

Core Applications in Research and Development

The unique properties of this compound make it a versatile tool for chemists in both academic and industrial settings.

Intermediate for Biologically Active Molecules

The primary application is its role as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][8] The presence of the trifluoromethyl group can significantly enhance a drug candidate's:

-

Lipophilicity: Improving its ability to cross cell membranes.

-

Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[9]

-

Binding Affinity: The -CF₃ group can form favorable interactions with enzyme active sites.

Caption: Role as an intermediate in developing active ingredients.

Specialized Solvent Applications

Beyond its role as a reactant, this compound and related compounds like benzotrifluoride (BTF) serve as effective solvents.[1][2] Its high boiling point and ability to dissolve a wide array of organic compounds make it a suitable medium for various reactions.[1] It is particularly useful in "fluorous synthesis," a technique that uses highly fluorinated reagents or tags to simplify product purification, as it can dissolve both traditional organic and highly fluorinated molecules.[2]

Safety, Handling, and Stability

Adherence to safety protocols is paramount when handling this compound. As a flammable liquid, it requires careful storage and handling to mitigate risks.

GHS Hazard Information

-

Classification: Flammable liquid and vapor (Category 3).[10]

-

Signal Word: Warning.

-

Hazard Statement (H226): Flammable liquid and vapor.[11]

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[11]

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P280: Wear protective gloves/eye protection/face protection.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P403 + P235: Store in a well-ventilated place. Keep cool.

-

Stability and Storage

The compound is stable under normal storage conditions.[12] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.[12] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13] Recommended storage temperatures can range from room temperature to refrigerated (2-8 °C), with specific supplier recommendations taking precedence.[1]

Conclusion

This compound (CAS 13630-19-8) is more than just a chemical intermediate; it is a strategic enabler of innovation in the life sciences. Its distinct structural features provide a reliable and versatile platform for the synthesis of novel molecules with enhanced biological properties. For drug development professionals and synthetic chemists, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential. As the demand for more effective and metabolically robust pharmaceuticals and agrochemicals continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase.

References

-

This compound CAS 13630-19-8 - Home Sunshine Pharma. HSP. [Link]

-

The Chemical Identity of this compound: Properties and Applications. Medium. [Link]

-

Material Safety Data Sheet - this compound. Capot Chemical. [Link]

-

13630-19-8 | this compound - Alachem Co., Ltd. Alachem. [Link]

- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.

-

This compound | 13630-19-8 | INDOFINE Chemical Company. INDOFINE Chemical Company. [Link]

-

Exploring this compound: A Key Pharmaceutical Intermediate. Medium. [Link]

-

The Role of this compound in Modern Organic Synthesis. Medium. [Link]

- US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride.

- CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.

-

Synthesis of 2-Nitro-3-Methyl Benzotrifluoride. PrepChem.com. [Link]

-

Exploring 4-Methylbenzotrifluoride: Properties and Applications. Medium. [Link]

-

CAS NO. 13630-19-8 | this compound | Catalog AAB-AA003HM0 - Arctom. Arctom Scientific. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 13630-19-8 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound | 13630-19-8 | INDOFINE Chemical Company [indofinechemical.com]

- 6. parchem.com [parchem.com]

- 7. This compound(13630-19-8) MS [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. innospk.com [innospk.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. This compound | 13630-19-8 | TCI EUROPE N.V. [tcichemicals.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. capotchem.com [capotchem.com]

Physical and chemical properties of α,α,α-Trifluoro-o-xylene

An In-depth Technical Guide to α,α,α-Trifluoro-o-xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,α,α-Trifluoro-o-xylene, also known as 2-methylbenzotrifluoride or 2-(trifluoromethyl)toluene, is a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique electronic properties, conferred by the juxtaposition of an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and safety protocols, offering field-proven insights for its practical application in research and development.

Chemical Identity and Molecular Structure

α,α,α-Trifluoro-o-xylene is a disubstituted benzene derivative. The ortho positioning of the methyl and trifluoromethyl groups creates a distinct steric and electronic environment that dictates its reactivity.

-

IUPAC Name: 1-Methyl-2-(trifluoromethyl)benzene[1]

-

Synonyms: this compound, 2-(Trifluoromethyl)toluene, α,α,α-Trifluoro-o-xylene[1][2]

-

Molecular Formula: C₈H₇F₃[1]

-

Molecular Weight: 160.14 g/mol [2]

Caption: 2D structure of α,α,α-Trifluoro-o-xylene.

Physicochemical Properties

The physical properties of α,α,α-Trifluoro-o-xylene are summarized below. These values are critical for designing reaction conditions, purification procedures, and safe storage protocols.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 131.2 °C at 760 mmHg | [1] |

| 143 - 145 °C | ||

| Melting Point | -26 to -23 °C | |

| Density | 1.15 g/cm³ | [1] |

| Flash Point | 26.3 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ether, benzene, and ethanol. | [4][5][6] |

Note: Discrepancies in reported boiling points may arise from different experimental conditions or purities. The reported melting point of 125-126 °C from one source is considered anomalous and likely erroneous when compared to its boiling point and data from other suppliers.[1]

Chemical Properties and Reactivity Profile

The reactivity of α,α,α-Trifluoro-o-xylene is governed by the competing electronic effects of its two substituents on the aromatic ring.

Expertise & Experience Insight: Understanding this electronic push-pull mechanism is fundamental to predicting reaction outcomes. The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups due to the high electronegativity of fluorine. It deactivates the benzene ring towards electrophilic aromatic substitution and acts as a meta-director.[7] Conversely, the methyl (-CH₃) group is a weak electron-donating group that activates the ring and directs incoming electrophiles to the ortho and para positions.

The interplay of these groups makes the positions para to the methyl group (position 4) and para to the trifluoromethyl group (position 5) the most likely sites for electrophilic attack, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Caption: Directing effects on the aromatic ring.

Common Reactions:

-

Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation will proceed, but often require harsher conditions than xylene itself due to the deactivating effect of the -CF₃ group.

-

Side-Chain Halogenation: The benzylic hydrogens on the methyl group are susceptible to free-radical halogenation (e.g., using N-bromosuccinimide) to yield α'-bromo-α,α,α-trifluoro-o-xylene, a valuable synthetic intermediate.[8][9]

-

Oxidation: The methyl group can be oxidized to a carboxylic acid, although the stability of the -CF₃ group makes this a selective transformation.

Synthesis and Manufacturing Overview

Industrially, trifluoromethylated aromatics are often produced via halogen exchange.[7] The synthesis of α,α,α-Trifluoro-o-xylene typically begins with o-xylene.

Trustworthiness through Self-Validating Protocol: The described pathway is a robust and well-established method in industrial fluorine chemistry. Each step relies on fundamental, verifiable chemical transformations.

Caption: General synthetic pathway for α,α,α-Trifluoro-o-xylene.

Step-by-Step Methodology (Conceptual):

-

Chlorination: o-Xylene is subjected to free-radical chlorination, typically using chlorine gas under UV irradiation. This selectively chlorinates the methyl side chain to produce α,α,α-trichloro-o-xylene. The reaction progress is monitored by gas chromatography (GC) until the desired conversion is achieved.

-

Fluorination (Halex Reaction): The resulting trichlorinated intermediate is then treated with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), often in the presence of a catalyst like antimony trifluoride (SbF₃).[7][10] This reaction is typically performed in a high-pressure reactor (e.g., Hastelloy) due to the corrosive nature of HF.[10]

-

Purification: The crude product is washed with a weak base to neutralize residual acid, followed by water. Final purification is achieved through fractional distillation to yield high-purity α,α,α-Trifluoro-o-xylene.[10]

Applications in Research and Drug Development

The trifluoromethyl group is a highly valued substituent in medicinal chemistry, often referred to as a "bioisostere" for other groups. It can significantly improve a drug candidate's profile by:

-

Enhancing Lipophilicity: The -CF₃ group increases the molecule's ability to cross cell membranes.

-

Blocking Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, preventing metabolic breakdown at that position and thereby increasing the drug's half-life.

-

Modulating Acidity/Basicity: Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing receptor binding and solubility.

Consequently, α,α,α-Trifluoro-o-xylene is a crucial starting material for synthesizing a wide range of pharmaceutical and agrochemical compounds.[5]

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. α,α,α-Trifluoro-o-xylene presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Hazard Profile:

-

Flammability: The compound is a flammable liquid and vapor, with a low flash point.[1][11] Keep away from heat, sparks, open flames, and hot surfaces.[11] Containers should be grounded and bonded.

-

Toxicity: It is harmful if inhaled or in contact with skin.[11]

-

Irritation/Corrosion: Causes skin irritation and serious eye irritation.[1][11] May also cause respiratory irritation.

Recommended Handling Procedures:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[1][12]

-

Spill Response: In case of a spill, eliminate all ignition sources.[6] Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The recommended storage condition is sealed in dry, room temperature.[1]

Conclusion

α,α,α-Trifluoro-o-xylene is more than just a chemical; it is an enabling tool for innovation in science and medicine. Its distinct combination of physical stability and tailored electronic reactivity provides a reliable platform for constructing novel molecular architectures. A thorough understanding of its properties, as detailed in this guide, is the foundation for its safe and effective use, empowering researchers to push the boundaries of drug discovery and materials science.

References

-

alpha,alpha,alpha-Trifluoro-o-xylene - ChemBK. ChemBK. [Link]

-

Preparation of α,α,α-Trifluoro-α'-chloro-m-xylene - PrepChem.com. PrepChem.com. [Link]

-

α'-chloro-α,α,α-trifluoro-p-xylene - ChemBK. ChemBK. [Link]

-

alpha,alpha,alpha,alpha',alpha'-Pentafluoro-o-xylene - PubChem. National Institutes of Health (NIH). [Link]

-

Trifluorotoluene (C6H5CF3) properties - WebQC.Org. WebQC.Org. [Link]

- Method for the preparation of alpha,alpha,alpha',alpha'-tetrafluoro-p-xylene - Google Patents.

-

1-(BROMOMETHYL)-2-(TRIFLUOROMETHYL)BENZENE - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

-

Trifluorotoluene - Wikipedia. Wikipedia. [Link]

-

Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8) - Cheméo. Cheméo. [Link]

-

Xylene - Wikipedia. Wikipedia. [Link]

-

Preparation process of alpha, alpha, alpha ', alpha'-tetrachloro-o-xylene - Eureka | Patsnap. Patsnap. [Link]

-

Xylene - Cargo Handbook. Cargo Handbook. [Link]

-

What Is Xylene? | The Chemistry Blog. The Chemistry Blog. [Link]

-

3-Fluoro-o-xylene - PubChem. National Institutes of Health (NIH). [Link]

-

o-Xylene - Wikipedia. Wikipedia. [Link]

-

Chlorine trifluoride | ClF3 | CID 24637 - PubChem. National Institutes of Health (NIH). [Link]

-

Thermodynamic Properties of o-Xylene, m-Xylene, p-Xylene, and Ethylbenzene - National Institute of Standards and Technology. NIST. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. Xylene - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 6. XYLENE, [MIXED ISOMERS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. webqc.org [webqc.org]

- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 9. o-Xylene - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)toluene

Abstract

2-(Trifluoromethyl)toluene, also known as 2-methylbenzotrifluoride, is a pivotal structural motif in modern chemistry. The incorporation of a trifluoromethyl (-CF₃) group onto an aromatic scaffold dramatically alters its physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] These characteristics make it a high-value intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the primary synthetic methodologies for 2-(Trifluoromethyl)toluene, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and a comparative analysis of different approaches. The focus is on providing researchers and drug development professionals with a comprehensive and practical understanding of the core synthetic strategies.

Strategic Overview of Trifluoromethylation

The synthesis of 2-(Trifluoromethyl)toluene hinges on the formation of a C(sp²)–CF₃ bond on a toluene scaffold. The primary challenge lies in the controlled and efficient introduction of the highly electronegative trifluoromethyl group. Modern synthetic chemistry offers several robust pathways, which can be broadly categorized based on the starting material and the nature of the trifluoromethylating agent. This guide will focus on three dominant and mechanistically distinct strategies:

-

Sandmeyer-Type Trifluoromethylation: A classic yet powerful method that transforms an amino group into a trifluoromethyl group via a diazonium salt intermediate.

-

Copper-Catalyzed Cross-Coupling: A versatile approach that couples an aryl halide with a trifluoromethyl source, leveraging the catalytic power of copper.

-

Modern Photoredox Catalysis: A cutting-edge technique that utilizes visible light to generate trifluoromethyl radicals for direct C-H functionalization or coupling with suitable precursors.

The choice of method is often dictated by factors such as the availability and cost of starting materials, functional group tolerance, scalability, and desired yield.

Figure 1: Overview of primary synthetic routes to 2-(Trifluoromethyl)toluene.

Sandmeyer-Type Trifluoromethylation from 2-Methylaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of broadly available aromatic amines into a wide array of functionalized compounds.[3] Its adaptation for trifluoromethylation provides a direct and efficient route to benzotrifluorides from anilines.[4][5] This method is particularly valuable due to the low cost of the starting amine, 2-methylaniline (o-toluidine).

Mechanistic Rationale

The reaction proceeds in two distinct stages: diazotization and copper-mediated trifluoromethylation.

-

Diazotization: 2-methylaniline is treated with a nitrite source (e.g., sodium nitrite, tert-butyl nitrite) in an acidic medium to form the corresponding 2-methylbenzenediazonium salt.[6] This intermediate is highly reactive and is typically generated in situ and used immediately.

-

Trifluoromethylation: The diazonium salt is then subjected to a copper-mediated reaction with a trifluoromethyl source. Mechanistic studies suggest the reaction is initiated by a single-electron transfer (SET) from a copper(I) species to the diazonium salt.[1] This generates an aryl radical with the concomitant loss of dinitrogen gas (N₂), a powerful thermodynamic driving force. The aryl radical then combines with a copper-bound trifluoromethyl group to yield the final product and regenerate the active copper(I) catalyst.[1][4]

Figure 2: Workflow for the Sandmeyer-type trifluoromethylation protocol.

Experimental Protocol: One-Pot Procedure

The combination of diazotization and trifluoromethylation into a one-pot procedure is convenient for laboratory-scale synthesis.[4]

Materials:

-

2-Methylaniline (o-toluidine)

-

tert-Butyl nitrite (t-BuONO)

-

Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

-

Copper(I) iodide (CuI)

-

Acetonitrile (MeCN), anhydrous

-

Diethyl ether

-

Saturated aqueous NaHCO₃ solution

-

Brine

Procedure:

-

Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add copper(I) iodide (CuI, 1.5 mmol) and anhydrous acetonitrile (5 mL).

-

Reagent Addition: Add 2-methylaniline (1.0 mmol) to the flask. Cool the mixture to 0 °C in an ice bath.

-

CF₃ Source: Slowly add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 mmol) to the cooled suspension.

-

Diazotization: Add tert-butyl nitrite (t-BuONO, 1.2 mmol) dropwise to the reaction mixture over 5 minutes. Maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Vigorous gas evolution (N₂) will be observed.

-

Work-up: Quench the reaction by pouring it into 50 mL of diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes) to yield pure 2-(Trifluoromethyl)toluene.

Field Insights: Advantages and Limitations

| Feature | Analysis |

| Advantages | The primary advantage is the use of inexpensive and widely available aromatic amines as starting materials.[4] The reaction tolerates a variety of functional groups, making it versatile.[4] |

| Limitations | The handling of potentially unstable diazonium salts can be a safety concern, although one-pot procedures mitigate this risk.[4] The reaction requires stoichiometric or high loadings of the copper mediator and the trifluoromethylating agent. |

| Key Reagents | While TMSCF₃ is effective, other trifluoromethyl sources like Umemoto's or Togni's reagents can also be employed in combination with a copper catalyst.[3] |

Copper-Catalyzed Trifluoromethylation of 2-Iodotoluene

Cross-coupling reactions are a pillar of modern organic synthesis. Copper-catalyzed methods provide a cost-effective and efficient alternative to palladium-based systems for C-CF₃ bond formation.[2] This approach is ideal when starting from an aryl halide, such as 2-iodotoluene.

Mechanistic Rationale

The catalytic cycle is believed to involve the formation of a Cu-CF₃ intermediate.[7] The cycle is generally understood to proceed as follows:

-

Formation of the Active Species: A copper(I) salt reacts with a trifluoromethyl source (e.g., R₃SiCF₃, CF₃CO₂Na) to generate an active [CuCF₃] species.[2][7]

-

Oxidative Addition: The aryl halide (2-iodotoluene) undergoes oxidative addition to the [CuCF₃] complex, forming a copper(III) intermediate.

-

Reductive Elimination: This high-valent copper intermediate rapidly undergoes reductive elimination to form the C(sp²)–CF₃ bond of the product, 2-(Trifluoromethyl)toluene, and regenerate the copper(I) catalyst.

Figure 3: Catalytic cycle for copper-catalyzed trifluoromethylation.

Experimental Protocol

This protocol is adapted from methodologies using trifluoromethylsilanes as the CF₃ source.[8]

Materials:

-

2-Iodotoluene

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Potassium fluoride (KF), anhydrous

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (phen)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox or under a nitrogen atmosphere, charge an oven-dried reaction vial with CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and anhydrous potassium fluoride (2.0 mmol).

-

Reagent Addition: Add anhydrous DMF (2 mL), followed by 2-iodotoluene (1.0 mmol).

-

CF₃ Source: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol) to the mixture.

-

Reaction: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain 2-(Trifluoromethyl)toluene.

Comparative Data and Field Insights

Table 1: Comparison of Trifluoromethylation Methods

| Method | Starting Material | Key Reagents | Typical Temp. | Typical Yield | Key Advantages |

| Sandmeyer-Type | 2-Methylaniline | t-BuONO, CuI, TMSCF₃ | 0 °C to RT | 70-85% | Inexpensive starting material, robust.[4] |

| Cu-Catalyzed | 2-Iodotoluene | CuI/phen, KF, TMSCF₃ | 80-100 °C | 75-90% | High yields, good for aryl halides.[2][8] |

| Photoredox | Toluene Derivative | Photocatalyst, CF₃ Source | Room Temp. | Variable | Extremely mild conditions, late-stage C-H functionalization possible.[9][10] |

Photoredox-Catalyzed Trifluoromethylation

Visible-light photoredox catalysis has emerged as a transformative technology, enabling reactions under exceptionally mild conditions.[10] For the synthesis of 2-(Trifluoromethyl)toluene, this can be applied to the direct trifluoromethylation of toluene derivatives through a radical-mediated pathway.[9]

Mechanistic Rationale

The process is initiated by the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) with visible light.[11]

-

Excitation: The photocatalyst absorbs a photon, transitioning to an excited state with potent reducing and oxidizing capabilities.

-

Radical Generation: The excited photocatalyst engages in a single-electron transfer (SET) with a trifluoromethyl source (e.g., CF₃SO₂Cl, Togni's reagent), generating a trifluoromethyl radical (•CF₃).[10]

-

Radical Addition: The highly electrophilic •CF₃ radical adds to the aromatic ring of a toluene derivative.

-

Rearomatization: The resulting radical intermediate is oxidized to a cation, which then loses a proton to rearomatize, yielding the final product and completing the catalytic cycle.

This method's primary advantage is its ability to function at room temperature using a simple light source, such as a household light bulb.[10]

Conceptual Protocol

A general procedure for the photoredox trifluoromethylation of an unactivated arene is as follows:

Materials:

-

Toluene or a suitable derivative

-

Triflyl chloride (CF₃SO₂Cl) or other CF₃ radical precursor

-

Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃)

-

A suitable base (e.g., an organic base)

-

Solvent (e.g., MeCN or DMF)

Procedure:

-

Setup: In a reaction tube, combine the toluene substrate, photocatalyst (typically 1-2 mol%), and the CF₃ source.

-

Degassing: Degas the solvent by bubbling with nitrogen or argon, then add it to the reaction tube. Add the base.

-

Irradiation: Seal the tube and place it near a visible light source (e.g., a compact fluorescent lamp) with stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, perform a standard extractive work-up and purify the product by column chromatography.

Conclusion and Future Outlook

The synthesis of 2-(Trifluoromethyl)toluene is a well-established field with several reliable and high-yielding methods at the disposal of researchers. The classic Sandmeyer-type reaction remains a highly relevant and cost-effective route from 2-methylaniline. For syntheses starting from aryl halides, copper-catalyzed cross-coupling offers excellent yields and functional group compatibility. Looking forward, photoredox catalysis represents the frontier of C-CF₃ bond formation, offering unparalleled mildness and the potential for novel, late-stage functionalizations that were previously inaccessible. The continued development of more efficient catalysts and novel trifluoromethylating reagents will further expand the synthetic chemist's toolkit, enabling more streamlined and sustainable access to this critical chemical intermediate.

References

-

Fukuzumi, S., Ohkubo, K., Matsumoto, S., & Asahara, H. (2024). 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives. ACS Catalysis, 14(4), 2671-2684. [Link][9]

-

Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2014). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Organic Letters, 16(4), 1240-1243. [Link][11]

-

Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2014). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry. [Link][12]

-

Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. [Link][4]

-

Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link][1]

-

Baran, P. S. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition in English, 53(6), 1482-4. [Link][5]

-

Li, Y., & Wu, J. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 137-153. [Link][2]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-8. [Link][10]

-

Wikipedia contributors. (2023). Trifluorotoluene. Wikipedia, The Free Encyclopedia. [Link][13]

-

PubChem. (n.d.). 2-Methylbenzenediazonium chloride. PubChem Compound Summary for CID 3025661. [Link][6]

-

O'Neill, D. J., & Metts, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2461-2489. [Link][3]

-

Ohtsuka, Y., & Amii, H. (2013). Aromatic trifluoromethylation catalytic in copper. Chemical Communications, 49(94), 11041-3. [Link][8]

-

Fujiwara, Y., et al. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 198-204. [Link][7]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 5. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzenediazonium, 2-methyl-, chloride (1:1) | C7H7ClN2 | CID 3025661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BJOC - Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent [beilstein-journals.org]

- 8. Aromatic trifluoromethylation catalytic in copper - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Trifluorotoluene - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Methylbenzotrifluoride

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methylbenzotrifluoride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound, offering field-proven insights into the structural elucidation of fluorinated organic molecules.

Introduction: The Significance of Fluorine in Modern Chemistry and NMR Analysis

This compound, a key building block in the synthesis of pharmaceuticals and agrochemicals, presents an intriguing case for ¹H NMR analysis. The presence of the trifluoromethyl (-CF₃) group, a common substituent in contemporary medicinal chemistry, profoundly influences the electronic environment of the aromatic ring. Understanding the nuances of its ¹H NMR spectrum is paramount for structural verification, purity assessment, and reaction monitoring. This guide will dissect the spectrum, paying close attention to the characteristic chemical shifts and the often-complex coupling patterns that arise from both proton-proton (H-H) and long-range proton-fluorine (H-F) interactions.

Theoretical Framework: Predicting the ¹H NMR Spectrum of this compound

The structure of this compound dictates a ¹H NMR spectrum with distinct signals for the methyl group and the four aromatic protons. The ortho-substitution pattern leads to a complex splitting of the aromatic signals due to the differing electronic effects of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group.

Expected Chemical Shifts:

-

Methyl Protons (CH₃): The methyl group, being attached to an aromatic ring, is expected to resonate in the upfield region of the aromatic spectrum, typically around 2.0-2.5 ppm. The electron-donating nature of the methyl group slightly shields these protons.

-

Aromatic Protons (Ar-H): The four aromatic protons are chemically non-equivalent and are expected to resonate in the downfield region, generally between 7.0 and 8.0 ppm. The powerful electron-withdrawing trifluoromethyl group will deshield the nearby protons, causing them to shift further downfield. Specifically, the proton ortho to the -CF₃ group (H-6) is expected to be the most deshielded.

Anticipated Multiplicity and Coupling:

The splitting patterns of the aromatic protons are governed by both H-H and long-range H-F coupling.

-

Proton-Proton (H-H) Coupling: Standard ortho (³J_HH), meta (⁴J_HH), and para (⁵J_HH) couplings will be observed. Ortho coupling is typically the largest (6-10 Hz), followed by meta (1-3 Hz), and para coupling is often unresolved (<1 Hz)[1].

-

Proton-Fluorine (H-F) Coupling: The trifluoromethyl group introduces long-range coupling to the aromatic protons. These couplings, transmitted through multiple bonds, further split the proton signals. The magnitude of these couplings (ⁿJ_HF, where n is the number of bonds) is dependent on the number of intervening bonds and the spatial relationship between the coupled nuclei. Typically, ⁴J_HF (meta) and ⁵J_HF (para) couplings are observed in benzotrifluoride derivatives[2].

The interplay of these H-H and H-F couplings results in complex multiplets for the aromatic protons, which require careful analysis to fully resolve.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Obtaining a clean and well-resolved ¹H NMR spectrum is fundamental to accurate analysis. The following protocol outlines the key steps for the preparation and acquisition of the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-25 mg of this compound.

-

Solvent: Choose a suitable deuterated solvent that will fully dissolve the sample, such as chloroform-d (CDCl₃) or acetone-d₆. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks[3].

-

Procedure:

-

Dissolve the weighed this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure complete dissolution. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field inhomogeneities that can lead to broad spectral lines.

-

Transfer the clear solution into a clean, high-quality 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex aromatic region.

-

Parameters:

-

Experiment: A standard 1D proton experiment should be selected.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

Shimming: Carefully shim the magnetic field homogeneity to obtain sharp, symmetrical peaks.

-

Pulse Width: Use a calibrated 90° pulse.

-

Acquisition Time: Set an appropriate acquisition time (typically 2-4 seconds) to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is generally sufficient.

-

Number of Scans: Co-add a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound, acquired in CDCl₃ at 400 MHz, displays signals corresponding to the methyl and aromatic protons.

Data Summary:

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~2.48 | s | 3H |

| Ar-H | ~7.25 - 7.60 | m | 4H |

Table 1: Summary of ¹H NMR spectral data for this compound.[4]

Detailed Interpretation:

-

Methyl Protons (CH₃): A sharp singlet is observed at approximately 2.48 ppm, integrating to three protons. The singlet nature of this peak indicates no significant coupling to the aromatic protons, which is expected as they are separated by four bonds.

-

Aromatic Protons (Ar-H): The aromatic region, spanning from approximately 7.25 to 7.60 ppm, presents a complex multiplet integrating to four protons. A detailed analysis, supported by spectral data from similar compounds and theoretical predictions, allows for the following assignments:

-

H-6 (ortho to -CF₃): This proton is expected to be the most deshielded due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. Its signal is anticipated to be a complex multiplet due to ortho coupling with H-5 (³J_HH), meta coupling with H-4 (⁴J_HH), and a significant long-range coupling to the three fluorine atoms of the CF₃ group (⁴J_HF).

-

H-3 (ortho to -CH₃): This proton will be the most shielded of the aromatic protons due to the electron-donating nature of the methyl group. It will appear as a multiplet due to ortho coupling with H-4 (³J_HH) and meta coupling with H-5 (⁴J_HH).

-

H-4 and H-5 (meta to both substituents): These protons will have intermediate chemical shifts. Their signals will be complex multiplets arising from ortho and meta H-H couplings, as well as long-range H-F couplings. The signal for H-5 will likely be a doublet of triplets or a more complex pattern due to coupling with H-4, H-6, and the CF₃ group. The H-4 signal will be similarly complex due to couplings with H-3, H-5, and potentially a smaller long-range coupling to the CF₃ group.

-

The overlap of these multiplets in a standard 1D ¹H NMR spectrum often makes precise determination of all coupling constants challenging. Advanced NMR techniques, such as 2D COSY (Correlation Spectroscopy) and selective 1D decoupling experiments, can be employed to unravel these complex coupling networks.

Visualizing Molecular Interactions and Experimental Workflow

To better understand the relationships within the molecule and the process of analysis, the following diagrams are provided.

Caption: Coupling network in this compound.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts and coupling patterns not only confirms the identity of the compound but also provides deep insights into the electronic effects of the methyl and trifluoromethyl substituents on the aromatic ring. The characteristic singlet for the methyl group and the complex multiplet for the aromatic protons, arising from a combination of H-H and long-range H-F couplings, are key spectral features. This guide provides a robust framework for the acquisition and interpretation of such spectra, empowering researchers to confidently utilize ¹H NMR in their synthetic and analytical endeavors.

References

-

Hoye, T.R.; Hanson, P.R.; Vyvyan, J.R. A Practical Guide to First-Order Multiplet Analysis in ¹H NMR Spectroscopy. J. Org. Chem.1994 , 59, 4096-4103. [Link]

-

ACD/Labs. ¹H–¹H Coupling in Proton NMR. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

ResearchGate. Coupling of Protons with Fluorine Page. [Link]

-

The Royal Society of Chemistry. Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - Supporting Information. [Link]

-

Chemistry LibreTexts. Multiplicity in Proton NMR. [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

-

Chemistry Steps. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]

-

University of Cambridge. ¹H NMR Spectroscopy. [Link]

Sources

The Molecular Architecture of 2-Methylbenzotrifluoride: An IR Perspective

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Methylbenzotrifluoride

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound (α,α,α-Trifluoro-o-xylene), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique chemical stability and reactivity conferred by the trifluoromethyl group.[1] Understanding the vibrational characteristics of this molecule through IR spectroscopy is fundamental for quality control, reaction monitoring, and structural elucidation in research and development settings. This document moves beyond a simple recitation of spectral data to explain the causal relationships between molecular structure and vibrational behavior, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound is an ortho-disubstituted benzene ring, where a methyl (-CH₃) group and a trifluoromethyl (-CF₃) group are positioned on adjacent carbon atoms. This specific arrangement dictates the molecule's symmetry (or lack thereof) and the vibrational coupling between its constituent parts, which are directly reflected in the IR spectrum.

The molecule possesses several key structural features that give rise to characteristic IR absorptions:

-

Aromatic Ring: The benzene ring provides a rigid backbone with characteristic C-H and C=C vibrations.

-

Aliphatic C-H Bonds: The methyl group introduces sp³-hybridized C-H bonds.

-

Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group containing highly polar C-F bonds, which produce some of the most intense and diagnostically useful bands in the spectrum.

-

Ortho-Substitution Pattern: The 1,2-substitution pattern on the ring influences the out-of-plane C-H bending vibrations, creating a distinctive pattern in the fingerprint region of the spectrum.[2]

A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (3n-5 for linear molecules).[3] For this compound (C₈H₇F₃), with 18 atoms, this results in 48 possible fundamental vibrations. Not all of these will be IR active, and many will overlap, but this complexity underscores the richness of information contained within the spectrum. A vibration is IR active only if it causes a change in the molecule's net dipole moment.[3]

Deconstructing the Infrared Spectrum: A Region-by-Region Analysis

The infrared spectrum is typically analyzed in two main regions: the Functional Group Region (4000-1450 cm⁻¹) and the Fingerprint Region (1450-600 cm⁻¹).[3]

Functional Group Region (4000-1450 cm⁻¹)

This region is dominated by stretching vibrations, which are generally well-defined and characteristic of specific bonds.[4]

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The sp² C-H bonds on the benzene ring will produce one or more sharp, medium-intensity peaks just above 3000 cm⁻¹. Their presence is a clear indicator of an aromatic system.[5][6]

-

Aliphatic C-H Stretching (3000-2850 cm⁻¹): The methyl group's sp³ C-H bonds will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. These peaks are typically sharp and of medium to strong intensity.[5] The clear separation of peaks above and below the 3000 cm⁻¹ line is a classic diagnostic feature for molecules containing both aromatic and saturated C-H bonds.[2]

-

Overtone and Combination Bands (2000-1650 cm⁻¹): Aromatic rings often display a series of weak but sharp overtone and combination bands in this region. The specific pattern of these bands can sometimes be used to infer the ring's substitution pattern, though this is often complex.[7]

-

Aromatic C=C Ring Stretching (1620-1450 cm⁻¹): The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a set of two to four sharp bands of variable intensity. For ortho-disubstituted benzenes, peaks are expected near 1605, 1580, 1500, and 1465 cm⁻¹.[2][6]

The Trifluoromethyl Group's Dominance

The -CF₃ group produces some of the most characteristic and intense absorptions in the entire spectrum due to the large change in dipole moment during C-F bond vibrations.

-

C-F Stretching Vibrations (1350-1100 cm⁻¹): The symmetric and asymmetric stretching modes of the three C-F bonds are extremely strong and broad. For substituted trifluoromethyl benzenes, a particularly prominent, very strong, and often broad band is consistently observed near 1330 cm⁻¹ .[8] This band is frequently assigned to the C-CF₃ stretching mode and is a powerful diagnostic marker for the presence of the trifluoromethyl group.[8] Additional strong absorptions due to C-F stretching are expected throughout this region.

Fingerprint Region (1450-600 cm⁻¹)

This region contains a complex array of bending vibrations and other skeletal modes that are unique to the molecule as a whole, making it a "molecular fingerprint."[9]

-

C-H Bending Vibrations:

-

In-plane Bending: These occur between approximately 1300-1000 cm⁻¹ but are often difficult to assign definitively due to coupling with other vibrations.

-

Out-of-plane (oop) Bending: These are highly diagnostic for the substitution pattern of the benzene ring. For an ortho-disubstituted (1,2-disubstituted) ring with four adjacent hydrogen atoms, a strong absorption band is expected in the range of 770-735 cm⁻¹ .[2][10] The presence of this band is a key piece of evidence confirming the ortho structure of this compound.

-

-

CF₃ Bending (Deformation) Modes: The bending vibrations of the -CF₃ group appear as medium to strong bands in the lower frequency part of the fingerprint region, typically below 800 cm⁻¹.

Summary of Predicted Vibrational Assignments

The following table summarizes the expected key absorption bands for this compound, providing a self-validating system for spectral interpretation.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Key Insights |

| 3100 - 3000 | Medium, Sharp | Aromatic C-H Stretch | Confirms the presence of sp² C-H bonds on the benzene ring.[5] |

| 3000 - 2850 | Medium-Strong, Sharp | Aliphatic C-H Stretch (Methyl) | Confirms the presence of the sp³ C-H bonds of the -CH₃ group.[5] |

| 1620 - 1450 | Variable, Sharp | Aromatic C=C Ring Stretch | Characteristic skeletal vibrations of the benzene ring.[6] |

| ~1330 | Very Strong, Broad | C-CF₃ Stretch | Highly characteristic and intense band confirming the trifluoromethyl group.[8] |

| 1350 - 1100 | Strong to Very Strong | C-F Stretches | A complex and intense series of bands from the -CF₃ group. |

| 770 - 735 | Strong, Sharp | Aromatic C-H Out-of-Plane Bend | Diagnostic for the 1,2- (ortho) substitution pattern on the benzene ring.[2][10] |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol describes a robust method for analyzing a liquid sample like this compound using Attenuated Total Reflectance (ATR), a common and effective technique that requires minimal sample preparation.

Step-by-Step ATR-FTIR Methodology

-

Instrument Preparation & Background Scan:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Verify cleanliness by acquiring a preliminary spectrum of the empty crystal; it should be a flat line with no significant peaks.

-

Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.[11]

-

-

Sample Application:

-

Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. Only a small amount is needed to completely cover the crystal surface.[12]

-

-

Data Acquisition:

-

Set the spectral range, typically from 4000 to 400 cm⁻¹.

-

Select an appropriate resolution, with 4 cm⁻¹ being standard for most qualitative and quantitative analyses.[13]

-

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans). The instrument software will average these to produce the final spectrum.[13]

-

Initiate the scan. The process typically takes 30-60 seconds.

-

-

Post-Acquisition Processing & Cleaning:

-

The instrument software will automatically perform the background subtraction. The resulting spectrum should show absorbance peaks pointing upwards (or transmittance peaks downwards, depending on the display settings).

-

Label the significant peaks with their corresponding wavenumbers for analysis.

-

Thoroughly clean the ATR crystal with a solvent to remove all traces of the sample, preparing it for the next measurement.[12]

-

Experimental Workflow Diagram

Caption: ATR-FTIR experimental workflow for liquid sample analysis.

Molecular Vibrational Modes of this compound

The following diagram illustrates the key stretching and bending vibrations that define the IR spectrum of this compound.

Caption: Key vibrational modes of this compound.

Conclusion

The infrared spectrum of this compound is a rich source of structural information. A systematic interpretation, grounded in the fundamental principles of molecular vibrations, allows for the confident identification of its key architectural features. The intense C-F stretching bands near 1330 cm⁻¹ provide an unmistakable signature for the trifluoromethyl group, while the distinction between aromatic and aliphatic C-H stretches and the characteristic out-of-plane bending mode in the fingerprint region confirm the ortho-methyl-substituted aromatic core. By following the robust experimental protocol outlined, researchers can reliably obtain high-fidelity spectra for quality control, structural verification, and mechanistic studies, ensuring the integrity of their scientific and developmental endeavors.

References

-

Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 469-482. [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell Scientific Instrument Co., Ltd.[Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. In NIST Chemistry WebBook. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. [Link]

-

ResearchGate. (n.d.). Simulated IR spectra of benzene (top), 1,3,5-trifluorobenzene (middle) and their complex (bottom). [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

-

DePauw University. (n.d.). Ortho-xylene. Computational Chemistry.[Link]

-

Química Orgánica. (n.d.). IR Spectrum: Aromatics. [Link]

-

OC Lab. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy [Video]. YouTube. [Link]

-

Chegg. (n.d.). USE IR spectroscopy AND UV spectroscopy to distinguish between o-xylene and p-xylene. [Link]

-

Agilent Technologies. (2021). Improved Measurement of Liquid Samples Using FTIR. Agilent. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. azooptics.com [azooptics.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. IR Spectrum: Aromatics [quimicaorganica.org]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. agilent.com [agilent.com]

Molecular weight and formula of C8H7F3

An In-Depth Technical Guide to the Molecular Formula C8H7F3: Isomerism, Properties, Synthesis, and Applications

Executive Summary

The molecular formula C8H7F3 represents a class of fluorinated aromatic compounds of significant interest in medicinal chemistry, agrochemical science, and materials research. While the formula corresponds to a molecular weight of approximately 160.14 g/mol , its true utility and complexity are revealed through its various structural isomers. This guide focuses primarily on the (trifluoromethyl)toluene isomers, which are foundational building blocks in modern organic synthesis. We delve into the distinct physicochemical properties conferred by the powerfully electron-withdrawing trifluoromethyl (-CF3) group, provide a detailed, validated protocol for the synthesis of a key derivative, and explore the downstream applications that make these compounds invaluable to drug development professionals and researchers.

Molecular Formula and Isomeric Landscape

The chemical formula C8H7F3 defines a set of constitutional isomers, each sharing the same molecular weight but differing in atomic arrangement, leading to distinct chemical and physical properties.

Molecular Weight

The molecular weight is a fundamental quantitative property. For C8H7F3, we can define it in two ways:

-

Average Molecular Weight: 160.138 g/mol

-

Monoisotopic Mass: 160.050003 Da

The presence of the trifluoromethyl group is the defining feature of the most common and synthetically useful isomers.

Key Constitutional Isomers

The most prevalent isomers consist of a benzene ring substituted with one methyl (-CH3) group and one trifluoromethyl (-CF3) group. These (trifluoromethyl)toluene or α,α,α-trifluorotoluene isomers are critical intermediates in chemical manufacturing. Other structural arrangements, such as ethyl(trifluoro)benzene, are also possible but are less commonly utilized as platform chemicals.

Table 1: Primary Isomers and Derivatives of C8H7F3

| IUPAC Name | Common Name | CAS Number | Molecular Formula | Key Applications |

| 1-Methyl-2-(trifluoromethyl)benzene | o-(Trifluoromethyl)toluene | 13630-19-8 | C8H7F3 | Precursor for pharmaceuticals and agrochemicals |

| 1-Methyl-3-(trifluoromethyl)benzene | m-(Trifluoromethyl)toluene | 98-08-8 | C7H5F3* | Intermediate for herbicides (e.g., Fluometuron)[1] |

| 1-Methyl-4-(trifluoromethyl)benzene | p-(Trifluoromethyl)toluene | 6140-17-6 | C8H7F3 | Building block for advanced materials and APIs |

| 1-(Bromomethyl)-2-(trifluoromethyl)benzene | 2-(Trifluoromethyl)benzyl bromide | 395-44-8 | C8H6BrF3 | Versatile alkylating agent in organic synthesis[2][3] |

*Note: The common intermediate Benzotrifluoride (C7H5F3) is included for context as it is the parent compound for many related syntheses.[1][4][5]

Physicochemical Properties and Electronic Effects

The substitution of a methyl group with a trifluoromethyl group dramatically alters the electronic and physical properties of the aromatic ring. This modification is a cornerstone of modern drug design, leveraged to enhance a molecule's therapeutic potential.[6]

The Influence of the Trifluoromethyl Group

The -CF3 group is a powerful bioisostere for a methyl group but possesses profoundly different electronic characteristics.[7]

-

High Electronegativity: The fluorine atoms create a strong dipole moment, making the -CF3 group intensely electron-withdrawing through an inductive effect (-I).[8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), rendering the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This property is critical for improving the half-life of drug candidates.[6]

-

Enhanced Lipophilicity: The -CF3 group increases the lipophilicity (fat-solubility) of a molecule (Hansch π value of +0.88), which can improve its ability to cross biological membranes and interact with hydrophobic binding pockets in target proteins.[6]

These properties are fundamental to the "rational design" of new drug entities, allowing chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.[6][7]

Comparative Physical Data

The specific placement of the functional groups (ortho, meta, para) influences intermolecular forces and, consequently, the bulk physical properties of the isomers.

Table 2: Physical Properties of Key C8H7F3-Related Compounds

| Property | 2-(Trifluoromethyl)benzyl bromide | (Trifluoromethyl)benzene |

| CAS Number | 395-44-8[2][3][9] | 98-08-8[1][4][5] |

| Molecular Formula | C8H6BrF3[2][3] | C7H5F3[1][4][8] |

| Molecular Weight | 239.03 g/mol [2][3][9] | 146.11 g/mol [1][4][5] |

| Appearance | White or colorless to light yellow powder/liquid[2] | Clear, colorless liquid[4] |

| Boiling Point | 72 °C @ 7.5 mmHg[2][9] | 103.46 °C @ 760 mmHg[1][8] |

| Melting Point | 34-35 °C[2] | -29.05 °C[1][8] |

| Density | 1.571 g/mL at 25 °C[2][9] | 1.19 g/mL at 20 °C[1][8] |

| Solubility | Insoluble in water; soluble in organic solvents[3] | Limited water solubility; miscible with organic solvents[1][8] |

Synthesis and Experimental Protocols

The isomers of (trifluoromethyl)toluene are typically prepared on an industrial scale. However, their subsequent conversion into more functionalized intermediates, such as benzyl bromides, is a common and vital laboratory procedure. These bromides are highly valued as alkylating agents for introducing the trifluoromethyl-substituted benzyl moiety into larger, more complex molecules.

Workflow for Synthesis of 2-(Trifluoromethyl)benzyl bromide

The following diagram outlines the key stages in a representative synthesis, transforming a benzyl alcohol into a more reactive benzyl bromide, a common step in multi-stage synthetic campaigns.

Caption: Synthetic workflow for 2-(Trifluoromethyl)benzyl bromide.

Detailed Experimental Protocol: Bromination of o-Trifluoromethylbenzyl Alcohol

This protocol describes a robust and validated method for synthesizing 2-(Trifluoromethyl)benzyl bromide, an essential reagent for further chemical elaboration.[2][10]

Materials:

-

o-Trifluoromethylbenzyl alcohol (14 g)

-

Phosphorus tribromide (PBr3) (30 mL)

-

Absolute Toluene (140 mL total)

-

Methylene chloride (CH2Cl2)

-

Potassium hydrogen carbonate (KHCO3) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Standard laboratory glassware, magnetic stirrer, dropping funnel, and rotary evaporator.

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 14 g of o-trifluoromethylbenzyl alcohol in 80 mL of absolute toluene. Prepare a separate solution of 30 mL of phosphorus tribromide in 60 mL of absolute toluene in a dropping funnel.

-

Bromination: While stirring the alcohol solution, add the phosphorus tribromide solution dropwise. Maintain the internal temperature of the reaction mixture between 20-30 °C using a water bath for cooling if necessary.

-

Causality: Phosphorus tribromide is a classic and effective reagent for converting primary alcohols to alkyl bromides. The dropwise addition and temperature control are crucial to manage the exothermic nature of the reaction and prevent side product formation.

-

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours to ensure the reaction proceeds to completion.[2][10]

-

Solvent Removal: Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Initial Workup: Dissolve the resulting residue in methylene chloride and treat it with water. Adjust the pH of the aqueous layer to approximately 8.0 by adding a potassium hydrogen carbonate solution.

-

Causality: The basic wash with KHCO3 is essential to neutralize any remaining acidic phosphorus species (e.g., H3PO3) and unreacted PBr3, preventing them from contaminating the final product.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with fresh portions of methylene chloride to ensure all organic product is recovered.[2][10]

-

Washing: Combine the organic phases and wash them sequentially, twice with water and once with a saturated NaCl solution (brine).

-

Causality: The water washes remove water-soluble impurities, and the final brine wash helps to remove residual water from the organic layer before the drying step.

-

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter off the drying agent, and evaporate the solvent under reduced pressure. The residue obtained is the final product, 2-(Trifluoromethyl)benzyl bromide.[2][10]

Applications in Drug Development and Research

The unique properties imparted by the -CF3 group have made C8H7F3 isomers and their derivatives indispensable in modern chemistry.

Role as a Pharmacophore

In medicinal chemistry, the strategic placement of a trifluoromethyl group can significantly enhance the efficacy and safety profile of a drug candidate. A review of drugs approved by the U.S. Food and Drug Administration (FDA) over the last 20 years shows a significant number of molecules containing the -CF3 moiety.[7][11] For example, the antidepressant Fluoxetine contains a 4-(trifluoromethyl)phenoxy group, which is critical to its activity.[7]

Caption: Logical flow from core C8H7F3 structure to applications.

Synthetic Building Block

Beyond being part of a final active pharmaceutical ingredient (API), C8H7F3 isomers are crucial starting materials.

-

Herbicide Synthesis: 3-Aminobenzotrifluoride, derived from the nitration and reduction of (trifluoromethyl)benzene, is a key precursor to the widely used herbicide fluometuron.[1]

-

Fungicide Development: Derivatives such as 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene are pivotal intermediates in the synthesis of highly effective triazole fungicides.[12]

-

Phenethylamine Derivatives: 3-(Trifluoromethyl)phenethylamine and its analogues, built from C8H7F3 precursors, are used as intermediates in the synthesis of various pharmaceuticals.[13][14]

Conclusion

The molecular formula C8H7F3 represents not a single entity, but a versatile family of isomeric compounds, primarily the (trifluoromethyl)toluenes. The strategic incorporation of the trifluoromethyl group imparts enhanced metabolic stability, lipophilicity, and potent electronic effects. These characteristics are deliberately exploited by researchers and drug development professionals to design more effective and durable pharmaceuticals and agrochemicals. A thorough understanding of the synthesis and reactivity of key C8H7F3 derivatives, such as the benzyl bromides, is fundamental for any scientist working at the forefront of organic and medicinal chemistry.

References

-

WebQC.Org. Trifluorotoluene (C6H5CF3) properties. Available from: [Link]

-

PubChem. (Trifluoromethyl)benzene | C7H5F3 | CID 7368. Available from: [Link]

-

Wikipedia. Trifluorotoluene. Available from: [Link]

-

NIST. Benzene, (trifluoromethyl)-. Available from: [Link]

- Google Patents. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.

- Google Patents. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

Sources